molecular formula C14H12BrNO3 B1472123 Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate CAS No. 1121627-56-2

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate

Cat. No.: B1472123
CAS No.: 1121627-56-2
M. Wt: 322.15 g/mol
InChI Key: PZOIQNVVODEFLF-UHFFFAOYSA-N
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Description

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is an organic compound that features a benzoate ester linked to a bromopyridine moiety through an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzoic acid and 6-bromopyridine.

    Esterification: The 3-hydroxybenzoic acid is first esterified to form methyl 3-hydroxybenzoate.

    Bromination: The 6-bromopyridine is then reacted with a suitable brominating agent to introduce the bromine atom at the desired position.

    Coupling Reaction: The final step involves the coupling of methyl 3-hydroxybenzoate with 6-bromopyridine using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the pyridine ring can undergo oxidation or reduction under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interactions with various biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form specific interactions with these targets, while the benzoate ester can influence the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the pyridine moiety.

    6-Bromopyridine-3-carboxylic acid: Contains the bromopyridine moiety but lacks the benzoate ester.

    Methyl 3-hydroxybenzoate: Contains the benzoate ester but lacks the bromopyridine moiety.

Uniqueness

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is unique due to the presence of both the bromopyridine and benzoate ester moieties, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 3-[(6-bromopyridin-3-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-14(17)11-4-2-3-10(7-11)9-19-12-5-6-13(15)16-8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOIQNVVODEFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromopyridin-3-ol (0.500 g, 2.87 mmol) in DMF (3.0 mL) at 0° C. was added NaH (60% in mineral oil, 0.149 g, 3.74 mmol) portion-wise over a period of 10 min. The mixture was warmed to room temperature, stirred for 30 min, and methyl 3-(bromomethyl)benzoate (0.790 g, 3.45 mmol) was added in one portion. The reaction was stirred at room temperature for 16 h. The mixture was partitioned between EtOAc and water. The organic layer was separated, washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide the crude material. The crude material was purified by flash chromatography (0-50% ethyl acetate:hexanes) to afford the title compound (0.726 g, 78% yield) as an off-white solid. LCMS, [M+H]+=322.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.149 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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